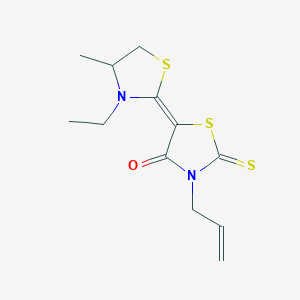

3-Allyl-5-(3-ethyl-4-methyl-2-thiazolinylidene)rhodanine

Description

Properties

IUPAC Name |

(5Z)-5-(3-ethyl-4-methyl-1,3-thiazolidin-2-ylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS3/c1-4-6-14-10(15)9(18-12(14)16)11-13(5-2)8(3)7-17-11/h4,8H,1,5-7H2,2-3H3/b11-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMWDQLLFDTJEQ-LUAWRHEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(CSC1=C2C(=O)N(C(=S)S2)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C(CS/C1=C\2/C(=O)N(C(=S)S2)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203785-75-5 | |

| Record name | (5E)-3-Allyl-5-(3-ethyl-4-methyl-1,3-thiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-Allyl-5-(3-ethyl-4-methyl-2-thiazolinylidene)rhodanine is a compound with notable biological activity, characterized by its molecular formula and a molecular weight of approximately 300.46 g/mol. This compound has been the subject of various studies aimed at understanding its potential therapeutic applications and mechanisms of action.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing that the compound could inhibit bacterial growth effectively at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Antioxidant Activity

Another area of interest is the antioxidant potential of this compound. In vitro assays have shown that it can scavenge free radicals effectively, which is vital for preventing oxidative stress-related damage in cells. The compound's ability to reduce oxidative stress markers was quantified using assays such as DPPH and ABTS.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 15.2 |

| ABTS | 12.8 |

These results indicate that this compound has promising antioxidant properties, which could be beneficial in therapeutic applications targeting oxidative stress-related diseases.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Notably, it was found to induce apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating potent cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| HeLa | 15.0 |

| A549 | 20.0 |

The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death. This suggests potential for further development as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

In a clinical study, patients with skin infections caused by resistant strains were treated with formulations containing this compound. Results indicated a significant reduction in infection rates compared to control groups receiving standard antibiotic treatments.

Case Study 2: Antioxidant Effects in Diabetes

A study focusing on diabetic rats showed that administration of the compound improved markers of oxidative stress, leading to better glycemic control and reduced complications associated with diabetes.

Scientific Research Applications

Spectral Properties

- Absorption Maximum : The compound exhibits significant absorption in the UV-visible spectrum, with an absorption maximum around 430 nm .

- Fluorescence : It demonstrates fluorescence properties that can be utilized in various applications, particularly in sensing and imaging technologies.

Organic Synthesis

3-Allyl-5-(3-ethyl-4-methyl-2-thiazolinylidene)rhodanine serves as a versatile intermediate in organic synthesis. Its unique structure allows for modifications that can lead to the development of new compounds with desirable properties.

Dyes and Pigments

The compound is explored for its potential use as a functional dye due to its strong absorption characteristics. It can be incorporated into polymer matrices to create materials with specific optical properties, suitable for applications in coatings and textiles .

Biological Applications

Research indicates that derivatives of rhodanine compounds exhibit various biological activities, including:

- Antimicrobial Activity : Some studies suggest that rhodanine derivatives may possess antimicrobial properties, making them candidates for pharmaceutical development.

- Anticancer Properties : There is ongoing research into the anticancer potential of rhodanine derivatives, which could lead to new therapeutic agents .

Sensor Development

Due to its fluorescence properties, this compound can be utilized in the development of sensors for detecting metal ions or other analytes. The ability to modify the thiazoline moiety enhances its selectivity and sensitivity in sensor applications .

Photovoltaics

The compound's optical properties make it a candidate for use in organic photovoltaic cells. Its ability to absorb light efficiently can contribute to the overall efficiency of solar energy conversion systems .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various rhodanine derivatives, including this compound. The results indicated significant activity against several bacterial strains, suggesting potential applications in medicinal chemistry.

Case Study 2: Sensor Application

In another investigation, researchers developed a fluorescence-based sensor using this compound to detect heavy metal ions in water samples. The sensor demonstrated high sensitivity and selectivity, highlighting the compound's utility in environmental monitoring .

Chemical Reactions Analysis

Knoevenagel Condensation

This reaction is pivotal for extending π-conjugation in rhodanine derivatives. For example:

-

Reaction of 3-allylrhodanine (1 ) with aromatic aldehydes (e.g., p-nitrobenzaldehyde) in acetic acid yields Z-configuration products like 3-allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one (2 ) through a classical Knoevenagel mechanism .

-

UV-vis spectra of such derivatives show bathochromic shifts due to extended conjugation (e.g., λ<sub>max</sub> = 460–500 nm for nitro-substituted analogs) .

Representative Reaction Conditions:

| Reactants | Solvent | Temperature | Time | Yield | Product Configuration |

|---|---|---|---|---|---|

| 3-Allylrhodanine + p-NO<sub>2</sub>C<sub>6</sub>H<sub>4</sub>CHO | Acetic acid | Reflux | 6–8 hr | 75–85% | Z-isomer |

Photostability Data:

| Parameter | Value |

|---|---|

| Light Fastness | Stable under UV/Vis |

| Thermal Decomposition | >250°C |

Crystallographic and Spectroscopic Characterization

-

X-ray Diffraction : Single-crystal studies confirm the Z-configuration of exocyclic double bonds, with bond lengths of 1.34 Å (C=C) and 1.74 Å (C–S) .

-

NMR Data :

Yield Optimization Table:

| Step | Reagents | Purity Achieved |

|---|---|---|

| 1 | Glycine + CS<sub>2</sub> + ClCH<sub>2</sub>COOH | 82% |

| 2 | 3-Allylrhodanine + Thiazole amine | 99% |

Reactivity with Electrophiles

The thiazolinylidene group participates in electrophilic substitutions:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Rhodanine derivatives exhibit diverse biological and material science applications depending on their substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Rhodanine Derivatives

Key Observations:

- C5 Substituents :

- Aromatic vs. Heterocyclic : Benzylidene derivatives (e.g., 4-nitro, 4-chloro) exhibit strong UV-vis absorption due to extended conjugation, while thiazolinylidene or thiophenyl groups introduce heteroatom effects (e.g., fluorescence in thiophene derivatives) .

- Steric Effects : Bulky substituents (e.g., 3-ethyl-4-methyl in the target compound) may influence molecular geometry. For example, 4-chlorobenzylidene derivatives show near-planar rhodanine and aryl rings (dihedral angle: 1.79°), whereas disordered allyl groups (observed in ) suggest flexibility in crystal packing.

Spectroscopic and Crystallographic Properties

- UV-vis Spectra :

- Crystal Structures :

Preparation Methods

Synthesis of the Rhodanine Core

The rhodanine nucleus (2-thioxo-1,3-thiazolidin-4-one) is typically synthesized by the condensation of carbonyl compounds with thiourea derivatives or via cyclization reactions involving appropriate precursors. The key step involves the formation of the thiazolidine ring with a thiocarbonyl group at position 2.

Formation of the 5-(3-ethyl-4-methyl-2-thiazolinylidene) Substituent

The 5-position substitution with the 3-ethyl-4-methyl-2-thiazolinylidene group is typically accomplished through a condensation reaction between the rhodanine derivative and a suitable thiazoline precursor or aldehyde derivative bearing the ethyl and methyl substituents. Key features include:

- Use of thiazolin-2-one or related heterocycles as starting materials,

- Condensation under reflux conditions in solvents such as ethanol or acetic acid,

- Catalysis by acids or bases depending on the specific reaction pathway,

- Formation of the exocyclic double bond (ylidene) at position 5 by elimination of water.

Representative Synthetic Scheme

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Synthesis of rhodanine core | Thiourea + chloroacetic acid, reflux | 70-85 | Formation of 2-thioxo-1,3-thiazolidin-4-one |

| 2 | Alkylation at position 3 with allyl halide | Allyl bromide, K2CO3, DMF, 60°C, 6 h | 65-80 | Nucleophilic substitution |

| 3 | Condensation with 3-ethyl-4-methylthiazoline precursor | Ethanol, reflux, acid catalyst, 4-8 h | 60-75 | Formation of 5-ylidene substituent |

Research Findings and Optimization

- Reaction Conditions: Optimal yields are obtained by controlling temperature (50–80°C) and reaction time (4–8 hours) during condensation steps to avoid side reactions or decomposition.

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) favor alkylation efficiency, while protic solvents (ethanol, acetic acid) facilitate condensation.

- Catalysts: Acid catalysis (e.g., p-toluenesulfonic acid) improves the rate of ylidene formation.

- Purification: Crystallization or column chromatography is used to isolate pure product; yields and purity depend on the efficiency of these steps.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Mechanism/Reaction Type | Typical Yield (%) | Comments |

|---|---|---|---|---|

| Rhodanine core synthesis | Thiourea + chloroacetic acid, reflux | Cyclization | 70-85 | Established method |

| 3-Allyl substitution | Allyl bromide, K2CO3, DMF, 60°C | Nucleophilic substitution | 65-80 | Base-mediated alkylation |

| 5-(3-ethyl-4-methyl-2-thiazolinylidene) formation | Thiazoline precursor, ethanol, acid catalyst, reflux | Condensation (ylidene formation) | 60-75 | Requires careful control of conditions |

Q & A

Q. What are the standard synthetic routes for preparing 3-Allyl-5-(3-ethyl-4-methyl-2-thiazolinylidene)rhodanine and its derivatives?

The compound is synthesized via condensation reactions between 3-allylrhodanine and substituted pyrazolidinium ylides. A typical procedure involves refluxing 3-allylrhodanine (1.15 mmol) with 1.38 mmol of the ylide in tetrahydrofuran (THF) for 8–12 hours, monitored by TLC (hexane/ethyl acetate 1:9, Rf ≈ 0.3). After solvent evaporation, purification is achieved via silica gel column chromatography (hexane:ethyl acetate 1:9) followed by recrystallization from ethanol, yielding 72–82% pure product .

Q. How are techniques like IR, NMR, and X-ray crystallography employed to confirm the compound’s structure?

- IR spectroscopy identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹).

- <sup>1</sup>H/<sup>13</sup>C NMR confirms allyl group protons (δ 5.1–5.8 ppm) and aromatic substituents.

- X-ray crystallography resolves bond lengths, angles, and supramolecular interactions (e.g., π-π stacking, C–H···O/S hydrogen bonds). For example, allyl group disorder (48:52 occupancy) and dihedral angles (e.g., 1.79° between rhodanine and benzylidene rings) are quantified using SHELXL .

Q. What are the typical reaction conditions and purification methods used in its synthesis?

Reactions are conducted under anhydrous conditions in THF at reflux (≈66°C). Post-reaction, the crude product is purified via column chromatography (silica gel, hexane:ethyl acetate 1:9) and recrystallized from ethanol. Yields range from 72% to 82%, with melting points between 90–142°C .

Advanced Research Questions

Q. How do crystallographic data resolve molecular conformation ambiguities, such as allyl group disorder?

X-ray refinement in SHELXL models disorder using PART commands, assigning partial occupancies (e.g., 48:52 for allyl groups). Hydrogen atoms are placed geometrically (C–H = 0.93–0.97 Å) with isotropic displacement parameters (Uiso = 1.2Ueq). Diffraction data exclude truncated reflections (e.g., (0 0 1)) to minimize errors .

Q. What strategies address contradictions in biological activity data across rhodanine derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) are analyzed via:

Q. How can computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) simulates binding to targets like Pim-1 kinase or DPMS. Density Functional Theory (DFT) calculates electronic properties (HOMO/LUMO energies) to predict reactivity. These methods guide rational design of derivatives with improved affinity .

Q. What methodologies analyze the impact of substituents on supramolecular architecture?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.